Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate
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Overview
Description
Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H19N3O2 and a molecular weight of 297.35 g/mol . This compound features a piperidine ring substituted with a pyrimidine group and a benzyl ester, making it a versatile molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate typically involves multi-step reactions. One common method includes the reaction of 4-(pyrimidin-2-yl)piperidine with benzyl chloroformate under basic conditions to form the desired ester . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for deprotonation followed by the addition of an electrophile.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways. The piperidine ring may enhance binding affinity to certain receptors, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine core but lacks the pyrimidine group, resulting in different biological activities.
Pyrimidine Derivatives: Compounds like pyrimido[4,5-d]pyrimidines exhibit similar structural features but differ in their specific applications and reactivities.
Uniqueness
Benzyl 4-(pyrimidin-2-yl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring with a pyrimidine group and a benzyl ester, providing a versatile scaffold for various chemical modifications and applications .
Properties
Molecular Formula |
C17H19N3O2 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
benzyl 4-pyrimidin-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H19N3O2/c21-17(22-13-14-5-2-1-3-6-14)20-11-7-15(8-12-20)16-18-9-4-10-19-16/h1-6,9-10,15H,7-8,11-13H2 |
InChI Key |
WZRPIQXZFQDJMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC=CC=N2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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